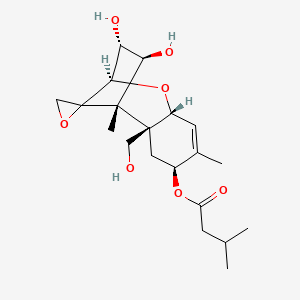

T-2 Triol 50 microg/mL in Acetonitrile

Description

Significance of T-2 Triol as a Mycotoxin Metabolite

The metabolic conversion of T-2 toxin to T-2 Triol involves the hydrolysis of the ester groups at the C-4 and C-8 positions of the T-2 toxin molecule. researchgate.net This biotransformation can occur in the liver and other tissues, as well as by the gut microflora. mdpi.com The presence of T-2 Triol in biological samples can serve as a biomarker of exposure to the parent compound, T-2 toxin.

Role of T-2 Triol in Mycotoxin Research

In the realm of mycotoxin research, T-2 Triol is a critical reference compound for several reasons. Primarily, it is used in comparative toxicological studies to understand the structure-activity relationships among T-2 toxin and its various metabolites. nih.gov Research has shown that while T-2 Triol is generally less cytotoxic than its parent compound, T-2 toxin, it still exhibits significant biological activity. bioaustralis.comnih.gov

Furthermore, the study of T-2 Triol is essential for developing a comprehensive risk assessment of T-2 toxin contamination in the food chain. Understanding the toxic potential of its metabolites is crucial for establishing accurate safety limits for T-2 toxin in food and feed. nih.gov Analytical standards of T-2 Triol are indispensable for the accurate quantification of this metabolite in complex matrices such as food, feed, and biological tissues. nih.gov

Overview of Research Domains Pertaining to T-2 Triol

The study of T-2 Triol spans several interconnected research domains:

Toxicology: This field investigates the adverse effects of T-2 Triol on living organisms. In vitro studies using various cell lines, such as human hepatoma (HepG2) and Jurkat T cells, have been conducted to determine its cytotoxicity and mechanisms of action. nih.govlktlabs.com These studies often compare the potency of T-2 Triol to that of T-2 toxin and other metabolites like HT-2 toxin and T-2 tetraol.

Food Safety and Agriculture: Research in this area focuses on the occurrence of T-2 Triol in agricultural commodities, particularly cereal grains like maize, wheat, oats, and barley. nih.govresearchgate.net The development of sensitive and reliable analytical methods for the detection and quantification of T-2 Triol in food and feed is a major objective to ensure consumer safety. researchgate.net

Animal Metabolism and Veterinary Science: This domain explores the metabolic fate of T-2 toxin in various animal species. Studies in this area are crucial for understanding the toxicokinetics of T-2 toxin and its metabolites, including T-2 Triol, in livestock and companion animals. mdpi.comtandfonline.com This knowledge aids in diagnosing mycotoxicoses and developing strategies to mitigate the effects of contaminated feed.

Detailed Research Findings

Chemical and Physical Properties

The fundamental properties of T-2 Triol are essential for its identification and analysis in research.

| Property | Value |

| Molecular Formula | C20H30O7 |

| Molecular Weight | 382.45 g/mol |

| Appearance | White to off-white powder |

| Solubility | Slightly soluble in water; soluble in DMSO, dichloromethane, and methanol (B129727) |

Data sourced from LKT Laboratories Inc. lktlabs.com

Cytotoxicity Data

Comparative cytotoxicity studies are fundamental to understanding the relative toxicity of T-2 Triol. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Cell Line | Compound | IC50 (ng/mL) |

| Human Hepatoma (HepG2) | T-2 toxin | > HT-2 toxin |

| Human Hepatoma (HepG2) | HT-2 toxin | > T-2 Triol |

| Human Hepatoma (HepG2) | T-2 Triol | > T-2 tetraol |

Data from Babich H, Borenfreund E. (1991). nih.gov

A study on human renal proximal tubule epithelial cells (RPTEC) and normal human lung fibroblasts (NHLF) showed that T-2 Triol was less cytotoxic than T-2 toxin, HT-2 toxin, and neosolaniol (B1681912), with IC50 values ranging from 8.3 to 25.1 µM. nih.gov

Occurrence in Cereal Grains

Recent studies have quantified the presence of T-2 Triol in various cereals. A 2024 study on commercial cereals in Shanghai provided the following data:

| Cereal | T-2 Triol Concentration Range (μg/kg) |

| Sorghum | 3.17–5.77 |

| Maize and maize flour | 2.11 (in one sample) |

Data from a 2024 screening and dietary exposure assessment. nih.gov

Analytical Methods for Detection

The accurate detection and quantification of T-2 Triol are paramount for research and regulatory purposes. Various analytical techniques are employed, with liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) being one of the most sensitive and specific methods. nih.gov

| Analytical Technique | Key Features |

| LC-MS/MS | High sensitivity and specificity, allowing for the simultaneous determination of multiple mycotoxins. nih.gov |

| HPLC with Fluorescence Detection | Requires derivatization but offers a sensitive alternative for quantification. researchgate.net |

| Gas Chromatography (GC) | Another established chromatographic method for mycotoxin analysis. researchgate.net |

| Immunoassays (e.g., ELISA) | Useful for rapid screening of samples. researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C20H30O7 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

[(1S,2R,4S,7R,9R,10R,11S)-10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate |

InChI |

InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3/t12-,13+,15+,16+,17+,18+,19+,20?/m0/s1 |

InChI Key |

DDAUKBBLCGQHIP-VFVREVADSA-N |

SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO |

Isomeric SMILES |

CC1=C[C@@H]2[C@](C[C@@H]1OC(=O)CC(C)C)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)O)O)C)CO |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

3,4,15-trihydroxy-8-(3-methylbutyryloxy)-1,2,3-epoxytrichothec--9-ene scirpentriol T-2 triol |

Origin of Product |

United States |

Advanced Analytical Methodologies for T 2 Triol Quantification

Sample Preparation Techniques for Diverse Matrices

The accurate determination of T-2 triol from varied and complex matrices, such as cereals, animal feed, and biological fluids, is critically dependent on the efficacy of the sample preparation protocol. nih.gov The primary objectives of sample preparation are to efficiently extract the analyte from the matrix, remove interfering co-extractives that can compromise analytical results, and concentrate the analyte to levels suitable for detection. The choice of technique is dictated by the matrix type, the required sensitivity, and the intended analytical finish, typically liquid chromatography coupled with mass spectrometry (LC-MS/MS).

The initial step in the analytical workflow is the extraction of T-2 triol and its related compounds from the solid or liquid sample. The goal is to transfer the analyte into a liquid phase with high efficiency while minimizing the co-extraction of matrix components.

Solvent-based extraction is the most fundamental approach for isolating trichothecenes, including T-2 triol, from food and feed samples. The selection of the extraction solvent is critical and is based on the polarity of the target analytes. For T-2 triol and other trichothecenes, which possess a range of polarities, mixtures of an organic solvent and water are most effective.

Acetonitrile (B52724)/water mixtures are widely employed, with ratios such as 84/16 (v/v) and 80/20 (v/v) being common for extracting T-2 toxin and its metabolites from cereals. nih.govresearchgate.netnih.gov Methanol (B129727)/water mixtures, for instance at a ratio of 90/10 (v/v), are also utilized. acs.org The extraction process typically involves shaking or blending the ground sample with the solvent mixture for a defined period. nemi.gov To enhance extraction efficiency, particularly for modified or "masked" mycotoxins, additives like formic acid may be incorporated into the solvent system. researchgate.netthermofisher.com In some protocols for analyzing animal tissues, a solvent system of acetonitrile/ethyl acetate (B1210297) (1:3, v/v) has been used effectively. acs.org

Table 1: Examples of Solvent-Based Extraction Systems for T-2 Triol and Related Trichothecenes This table is interactive. You can sort and filter the data.

| Matrix | Extraction Solvent | Reported Recovery (%) | Target Analytes |

|---|---|---|---|

| Cereals | Acetonitrile/Water (84/16, v/v) | 80.4–112.0 | T-2, HT-2, T-2 triol, T-2 tetraol |

| Layer Feed | Acetonitrile/Water | 50–63 (with MycoSep cleanup) | T-2, HT-2, Neosolaniol (B1681912), T-2 triol, T-2 tetraol |

| Cereals | Acetonitrile/Water (80/20, v/v) | 65–104 | 12 Type A & B Trichothecenes |

| Oats | Methanol/Water (90/10, v/v) | 74–120 | T-2, HT-2 |

| Cell Culture Medium | Ethyl Acetate | 80.4-94.6 | T-2, HT-2, T-2 triol, T-2 tetraol, Neosolaniol |

Following initial solvent extraction, Solid-Phase Extraction (SPE) is a commonly used technique for sample clean-up and concentration. SPE separates the target analytes from co-extracted matrix interferences based on their physical and chemical properties. The extract is passed through a cartridge containing a solid adsorbent (the stationary phase). Interferences are either retained on the sorbent while the analyte passes through, or the analyte is retained and subsequently eluted with a different solvent.

Several types of SPE cartridges are used for the analysis of trichothecenes. These include multi-toxin cleanup columns like MycoSep and Bond Elut Mycotoxin, which are designed to remove specific matrix components from cereal extracts. nih.govromerlabs.com For instance, a method for layer feed compared BondElut Mycotoxin and MycoSep 227 columns, finding slightly better recoveries for T-2 triol and other trichothecenes with the MycoSep column. nih.gov Another approach utilizes polymeric reversed-phase sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced), which are effective for trapping a broad range of compounds, including both polar and nonpolar trichothecenes. acs.orgresearchgate.net A typical SPE protocol involves conditioning the cartridge, loading the sample extract, washing away impurities with a weak solvent, and finally eluting the purified analytes with a stronger organic solvent. acs.org

Table 2: Performance of SPE Columns in Trichothecene (B1219388) Analysis This table is interactive. You can sort and filter the data.

| SPE Column Type | Matrix | Target Analytes | Recovery (%) | Limit of Detection (LOD) |

|---|---|---|---|---|

| MycoSep 227 | Layer Feed | T-2, HT-2, Neosolaniol, T-2 triol, T-2 tetraol | 50-63 | 0.9-7.5 ng/g |

| Bond Elut Mycotoxin | Layer Feed | T-2, HT-2, Neosolaniol, T-2 triol, T-2 tetraol | 32-67 | 0.9-7.5 ng/g |

| Bond Elut Mycotoxin | Cereals | 12 Type A & B Trichothecenes | 65-104 | 0.3-5 ng/g |

| Oasis HLB | Cereals | T-2 & modified forms | 76.8-115.2 | Not Specified |

| Oasis HLB | Animal Tissue | 9 Type A & B Trichothecenes | 74.1-96.9 | Not Specified |

The QuEChERS methodology is a streamlined sample preparation approach that has been widely adapted for multi-mycotoxin analysis. nih.govresearchgate.net It integrates extraction and clean-up into a simple, two-step process. The first step involves a liquid-liquid partitioning extraction, where the sample is homogenized with an organic solvent (typically acetonitrile), water, and a mixture of salts (commonly magnesium sulfate (B86663) and sodium chloride or sodium citrate). sci-hub.se This separates the sample into an aqueous layer and an organic layer containing the analytes.

The second step is a dispersive solid-phase extraction (d-SPE) for clean-up. An aliquot of the organic supernatant is mixed with a small amount of sorbent material, such as primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove lipids. thermofisher.com The mixture is vortexed and centrifuged, and the purified supernatant is collected for analysis. The QuEChERS approach has been successfully applied to the analysis of T-2 triol and other mycotoxins in diverse matrices including cereals, feed, and human breast milk. nih.govthermofisher.com Modifications, such as using acidified acetonitrile, can be made to improve the extraction of a wider range of mycotoxins. thermofisher.com

Table 3: Overview of a General QuEChERS Procedure for Mycotoxin Analysis This table is interactive. You can sort and filter the data.

| Step | Procedure | Purpose | Common Reagents |

|---|---|---|---|

| 1. Extraction & Partitioning | Homogenize sample with solvent and salts. Centrifuge to separate layers. | Extract analytes into the solvent phase and separate from bulk matrix. | Acetonitrile, Water, Magnesium Sulfate, Sodium Citrate/Chloride. |

| 2. Dispersive SPE (d-SPE) | Mix supernatant with sorbent(s). Vortex and centrifuge. | Remove interfering compounds from the extract. | Primary Secondary Amine (PSA), C18, Magnesium Sulfate. |

| 3. Final Extract | Collect the purified supernatant. | Ready for solvent exchange or direct injection for LC-MS/MS analysis. | Acetonitrile-based extract. |

While extraction methods like SPE and QuEChERS provide significant clean-up, certain applications demand even higher selectivity to eliminate matrix effects, which can suppress or enhance the analyte signal during LC-MS analysis. mdpi.com Immunoaffinity chromatography is a powerful technique that offers superior specificity.

Immunoaffinity columns (IACs) represent a highly selective and efficient method for sample clean-up. nih.govbezpecnostpotravin.cz These columns contain monoclonal or polyclonal antibodies bound to a solid support. The antibodies are highly specific to the target analyte or a group of structurally related compounds. romerlabs.com

The operational principle involves passing the crude sample extract through the column. researchgate.net The antibodies capture and bind the target toxins (e.g., T-2 triol and other type A trichothecenes), while unbound matrix components are washed away. researchgate.net Subsequently, the purified toxins are released from the antibodies by applying an elution solvent, typically methanol or another organic solvent. nih.gov The resulting eluate is exceptionally clean, which significantly reduces matrix effects and improves the reliability and sensitivity of subsequent chromatographic analysis. mdpi.com Commercially available IACs can be designed for a single mycotoxin or for multiple mycotoxins, such as a group of trichothecenes. romerlabs.comresearchgate.net Research has demonstrated the successful use of IACs for purifying T-2 and HT-2 toxins, with broad-specific antibodies also showing cross-reactivity and binding capabilities for metabolites like T-2 triol. tandfonline.com

Table 4: Performance Characteristics of Immunoaffinity Columns (IACs) for Trichothecenes This table is interactive. You can sort and filter the data.

| Target Analytes | Column Capacity | Recovery (%) | Matrix |

|---|---|---|---|

| Deoxynivalenol (B1670258) (DON) | 3.3 µg | ~90 | Not Specified |

| T-2 and HT-2 toxins | 3.14 µg/mL gel (T-2), 3.20 µg/mL gel (HT-2) | Not Specified | Maize, Cherry |

| Aflatoxins, Ochratoxin A, Zearalenone | Not Specified | ~90 | Rice, Barley, Rye, Feed |

| Six Major Mycotoxins* | Sufficient for trace analysis | Not Specified | Feed, Feedstuff |

\Including Deoxynivalenol, Aflatoxin B₁, Zearalenone, Ochratoxin A, T-2 toxin, and Fumonisin B₁*

Sample Clean-up Strategies

Dispersive Solid-Phase Extraction

Dispersive solid-phase extraction (d-SPE) is a cleanup technique frequently employed in mycotoxin analysis due to its speed and efficiency. This method, a variation of solid-phase extraction (SPE), involves adding the extraction sorbent directly to the sample extract. After vortexing and centrifugation, the cleaned supernatant is collected for analysis. This approach is a hallmark of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been adapted for mycotoxin analysis. mdpi.com

In the context of trichothecene analysis, including T-2 triol, d-SPE is used to remove interfering matrix components such as fats, pigments, and sugars that can compromise chromatographic analysis and mass spectrometry detection. Common sorbents include primary secondary amine (PSA) for removing organic acids and sugars, C18 for removing nonpolar interferences like fats, and graphitized carbon black (GCB) for pigment removal.

A related technique, dispersive magnetic solid-phase extraction (DMSPE), has also been reported for the analysis of T-2 toxin and its metabolites. nih.gov This method utilizes magnetic nanoparticles coated with an appropriate sorbent. The key advantage is the ease of separating the sorbent from the sample extract using an external magnetic field, eliminating the need for centrifugation. While effective, a potential drawback for routine application is the need to synthesize the magnetic microcomposite material. nih.gov

Matrix Effect Mitigation in Sample Preparation

The matrix effect, an alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, is a significant challenge in liquid chromatography-mass spectrometry (LC-MS) based analysis. nih.govyoutube.com It can lead to ion suppression or enhancement, affecting the accuracy, precision, and sensitivity of the method. nih.govresearchgate.net Several strategies are employed during sample preparation and analysis to minimize or compensate for these effects.

One of the simplest approaches is sample dilution . By diluting the sample extract, the concentration of interfering matrix components is reduced, thereby minimizing their impact on the analyte signal. nih.gov However, this may compromise the method's sensitivity if the analyte concentration is already low.

Optimization of the cleanup step is crucial. Using effective SPE or d-SPE protocols to remove a larger portion of the matrix components can significantly reduce matrix effects. mdpi.com For instance, immunoaffinity columns (IAC) provide a very clean extract by using specific antibody-antigen binding to isolate the target analytes. mdpi.com

For quantification, matrix-matched calibration is a widely accepted strategy. This involves preparing calibration standards in a blank matrix extract that is free of the analyte. nih.govyoutube.com This approach helps to ensure that the calibrants and the samples experience the same matrix effects, thus improving the accuracy of quantification. youtube.com In some cases, where matrix effects are found to be negligible, external calibration using standards prepared in a neat solvent can be utilized. nih.govnih.gov For example, one study on T-2 metabolites in a culture medium found that the matrix had minimal influence on the analyte response, allowing for quantification via a solvent-based calibration curve. nih.gov Another study on human urine samples also reported negligible matrix interference (98–102%), enabling the use of external calibration. nih.gov

The use of an internal standard (IS) , particularly a stable isotope-labeled version of the analyte (e.g., d3-T-2 toxin), is a highly effective way to compensate for matrix effects. nih.govnih.gov The isotopically labeled IS behaves almost identically to the analyte during extraction, chromatography, and ionization, but is distinguishable by its mass. By calculating the ratio of the analyte peak area to the IS peak area, variations caused by matrix effects can be effectively normalized. nih.gov

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of T-2 triol, providing the necessary separation from other mycotoxins and matrix components before detection. Both liquid and gas chromatography have been successfully applied.

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the predominant technique for the analysis of T-2 triol and other trichothecenes. nih.govfrancescoriccilab.com Its applicability to polar and non-volatile compounds avoids the need for chemical derivatization, which is often required for gas chromatography. nih.govnih.gov

Reverse-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography used for mycotoxin analysis. tosohbioscience.com It separates compounds based on their hydrophobicity, using a nonpolar stationary phase (like C18 or C8) and a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. nih.govtosohbioscience.com

The separation of T-2 triol and related toxins is often achieved using a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time. This allows for the effective separation of a wide range of analytes with different polarities in a single run. The mobile phase is often modified with additives like ammonium (B1175870) acetate or formic acid to improve peak shape and enhance ionization for MS detection. nih.govnih.gov

Below is a table summarizing typical RP-HPLC parameters used in the analysis of T-2 toxin and its metabolites, including T-2 triol.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Pursuit XRs Ultra 2.8 | Newcrom R1 | C3 (preparative) |

| Mobile Phase A | 0.13 mM Ammonium Acetate in Water | Water | Water |

| Mobile Phase B | Methanol | Acetonitrile | Methanol |

| Gradient/Isocratic | Gradient | Isocratic | Isocratic (60:40 Methanol:Water) |

| Detector | MS/MS | UV | UV (208 nm) |

| Reference | nih.gov | sielc.com | researchgate.net |

Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) compared to traditional HPLC. This results in significantly higher separation efficiency, improved resolution, and much faster analysis times. nih.govsielc.com

A study investigating T-2 metabolites in human urine successfully employed a UHPLC-Q-Orbitrap-HRMS method. nih.gov The use of UHPLC allowed for rapid and highly selective analysis. The chromatographic separation was performed on a Luna Omega column (50 × 2.1 mm, 1.6 µm) with a gradient elution. The mobile phase consisted of water and methanol, both containing 0.1% formic acid and 5 mM ammonium formate (B1220265). nih.gov This setup enabled the successful quantification of T-2 and the tentative identification of its major metabolites, including T-2 triol, underscoring the power of UHPLC for complex biological sample analysis. nih.gov

Gas Chromatography (GC) Methodologies

Gas chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is another powerful technique for analyzing trichothecenes. nih.govscispace.com However, a significant limitation is that T-2 triol and other trichothecenes are not naturally volatile. nih.gov Therefore, a crucial derivatization step is required prior to GC analysis to increase their volatility and thermal stability. mdpi.comnih.govscispace.com

This process involves chemically modifying the polar functional groups (hydroxyl groups) of the mycotoxin. gcms.cz Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a common derivatization technique. sigmaaldrich.com Another approach is acylation, for example, using trifluoroacetic anhydride (B1165640) (TFAA) to create trifluoroacetyl derivatives. scispace.com One study successfully used TFAA derivatization to analyze for several trichothecenes, including T-2 toxin, in corn samples by GC-MS. scispace.com

While the derivatization step adds complexity and a potential source of error to the analytical workflow, GC-MS can offer excellent sensitivity and selectivity for the analysis of T-2 triol. nih.govgcms.cz

Derivatization Procedures for GC Analysis

Gas chromatography (GC) is a powerful separation technique, but its application is limited to volatile and thermally stable compounds. T-2 triol, with its multiple polar hydroxyl groups, is not inherently suitable for GC analysis. Therefore, a derivatization step is mandatory to decrease its polarity and increase its volatility. wikipedia.org This chemical modification replaces the active hydrogens in the hydroxyl groups with non-polar functional groups, making the analyte amenable to vaporization and passage through the GC column. nih.gov

Two primary derivatization procedures are commonly employed for trichothecenes like T-2 triol: silylation and acylation (specifically trifluoroacetylation).

Silylation: This is a widely used method where active hydrogens are replaced by a trimethylsilyl (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. researchgate.net Sometimes, a catalyst like trimethylchlorosilane (TMCS) is added to enhance the derivatization of sterically hindered hydroxyl groups. nih.govmdpi.com The reaction results in a less polar, more volatile TMS-ether derivative that exhibits improved chromatographic behavior, leading to sharper peaks and enhanced detector response. nih.gov The reaction conditions, including temperature and time, must be optimized to ensure the reaction goes to completion, as incomplete derivatization can lead to multiple peaks and inaccurate quantification. mdpi.com

Trifluoroacetylation: This method involves the use of reagents like trifluoroacetic anhydride (TFAA) to introduce trifluoroacetyl groups. nih.govnationalmaglab.org This procedure not only increases volatility but also enhances the electron-capture properties of the derivative, which can be advantageous for specific detectors like the electron capture detector (ECD) or for mass spectrometry in negative chemical ionization mode. nih.gov Trifluoroacetylated derivatives are often more suitable for trace analysis in complex samples due to the high specificity of their Multiple Reaction Monitoring (MRM) transitions in GC-MS/MS analysis. nih.gov

The choice between silylation and trifluoroacetylation depends on the specific analytical requirements, including the desired sensitivity, the complexity of the sample matrix, and the detector being used.

| Parameter | Silylation | Trifluoroacetylation |

| Common Reagents | BSTFA, MSTFA, TMSI, TMCS (catalyst) | Trifluoroacetic Anhydride (TFAA) |

| Functional Group Targeted | Hydroxyl (-OH), Carboxyl (-COOH), Amine (-NH2) | Hydroxyl (-OH), Amino (-NH2) |

| Benefits for GC Analysis | Increases volatility, Reduces polarity, Improves peak shape | Increases volatility, Enhances detector response (especially ECD), Provides specific fragmentation for MS |

| Considerations | Sensitive to moisture, Requires optimization of time and temperature | Excess reagent may need removal to protect the GC column |

Mass Spectrometric Detection and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for the analysis of T-2 triol. mdpi.comqub.ac.uk It offers unparalleled sensitivity and specificity, allowing for reliable identification and quantification even in challenging biological matrices without the need for derivatization. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS) Configurations

LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of a mass spectrometer. The interface between the LC and the MS, where ionization occurs, is critical for successful analysis.

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for polar and thermally labile molecules like T-2 triol. qub.ac.uk In ESI, a high voltage is applied to a liquid passing through a capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. mdpi.com

For T-2 triol and other T-2 toxin metabolites, ESI is typically operated in the positive ion mode. nih.gov These compounds readily form stable ammonium adducts ([M+NH₄]⁺) or protonated molecules ([M+H]⁺) when a modifier like ammonium acetate is included in the mobile phase. nih.govnih.gov

Optimization of ESI parameters is crucial for maximizing sensitivity. Key parameters include:

Spray Voltage: Affects the initial droplet charging and aerosol formation.

Capillary Temperature: Controls the rate of solvent evaporation.

Sheath and Auxiliary Gas Flow: These nitrogen gas flows aid in desolvation and nebulization of the eluent. mdpi.com

Proper optimization ensures efficient ion generation and transfer, leading to lower detection limits. mdpi.com

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique used in LC-MS. Unlike ESI, where ionization occurs in the liquid phase, APCI involves gas-phase ion-molecule reactions at atmospheric pressure. wikipedia.orgnih.gov The LC eluent is vaporized in a heated nebulizer, and the resulting gas-phase analyte molecules are ionized by reacting with primary ions produced from the solvent via a corona discharge. youtube.com

APCI is generally suited for less polar and thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org It is advantageous for analytes that are not sufficiently polar to be efficiently ionized by ESI. nationalmaglab.org While ESI is more common for polar trichothecenes, APCI presents a viable alternative, especially for less polar metabolites or when using non-polar mobile phases where ESI performance might be suboptimal. nih.gov APCI spectra are often characterized by protonated molecules [M+H]⁺ or, in some cases, radical cations M⁺•. nih.gov

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of analysis by performing two stages of mass analysis. proteomics.com.au An ion of interest (the precursor ion) is selected in the first stage, fragmented, and then a specific fragment ion (the product ion) is selected in the second stage for detection. This process drastically reduces chemical noise and matrix interference. nih.gov

The triple quadrupole (QqQ) mass spectrometer is the most widely used instrument for targeted quantitative analysis in biomedical and food safety fields. wikipedia.orgmdpi.com It consists of two mass-resolving quadrupoles (Q1 and Q3) separated by a radiofrequency-only quadrupole (q2) that functions as a collision cell. wikipedia.org

The power of the QqQ lies in its ability to perform Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM). wikipedia.org In an MRM experiment for T-2 triol, the following occurs:

Q1 (First Quadrupole): Is set to select only the precursor ion of T-2 triol (e.g., its ammonium adduct, m/z 400.2).

q2 (Collision Cell): The selected precursor ions are accelerated into this cell, which is filled with an inert gas (like argon or nitrogen). Collisions with the gas cause the precursor ions to fragment in a process called Collision-Induced Dissociation (CID).

Q3 (Third Quadrupole): Is set to select a specific, characteristic product ion that results from the fragmentation (e.g., m/z 281.1 for T-2 triol).

Only ions that match both the precursor and product mass-to-charge ratios are detected. This highly specific "transition" (precursor → product) allows for extremely sensitive quantification with minimal interference. proteomics.com.au For robust confirmation, typically two or more MRM transitions are monitored for each analyte. researchgate.net

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Ionization Mode |

| T-2 Triol | 400.2 ([M+NH₄]⁺) | 281.1 | 104.1 | Positive ESI |

| T-2 Toxin | 484.2 ([M+NH₄]⁺) | 365.2 | 215.1 | Positive ESI |

| HT-2 Toxin | 442.2 ([M+NH₄]⁺) | 263.1 | 215.1 | Positive ESI |

Note: The specific m/z values for MRM transitions can vary slightly depending on the instrument and optimization parameters.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

The accurate identification of T-2 triol and its related metabolites from complex biological matrices is paramount for comprehensive toxicological and exposure assessments. High-Resolution Mass Spectrometry (HRMS) has become a primary analytical tool for this purpose, providing the high degree of mass accuracy and resolution required to detect and characterize these compounds. nih.govresearchgate.net HRMS techniques are essential for differentiating metabolites from endogenous interferences, enabling the determination of elemental compositions from accurately measured mass-to-charge ratios. nih.gov The application of liquid chromatography coupled with HRMS (LC-HRMS) is a leading method for detecting and identifying pharmacologically active secondary metabolites. researchgate.net This approach is crucial for overcoming the lack of commercially available analytical standards for all potential biotransformation products of the T-2 toxin. nih.govresearchgate.net

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a hybrid technique that utilizes a quadrupole analyzer for precursor ion selection and a time-of-flight analyzer for high-resolution mass detection. numberanalytics.com This configuration is exceptionally well-suited for metabolite identification, as it allows for both the targeted selection of ions and the accurate mass measurement of the resulting fragments. numberanalytics.comnih.gov In studies of T-2 toxin biotransformation, LC-Q-TOF MS systems have been successfully used to identify and quantify metabolites, including T-2 triol, in various biological systems such as cell cultures. nih.gov The high mass accuracy, typically within a few parts per million (ppm), provides strong confidence in the structural elucidation of these metabolites. nih.govplos.org The combination of chromatographic retention time with accurate mass data from Q-TOF instruments allows for the precise identification of T-2 and its biotransformation products. nih.gov

Orbitrap mass spectrometry represents another powerful HRMS technology, renowned for its exceptionally high resolving power, which can exceed 100,000 FWHM. thermofisher.com This ultra-high resolution is critical for separating analyte signals from complex matrix components in biological samples, which is a common challenge in mycotoxin biomonitoring. nih.govresearchgate.net The Orbitrap analyzer traps ions in an electrostatic field and measures their oscillation frequencies, which are then converted into precise mass-to-charge ratios. thermofisher.com LC-Q-Orbitrap-HRMS methodologies have been effectively applied to investigate the metabolic profile of T-2 toxin in human urine, successfully identifying metabolites like T-2 triol. nih.govresearchgate.net The rising use of Orbitrap-based HRMS in human biomonitoring studies highlights its capacity for both quantification and retrospective data analysis for untargeted compound screening. nih.gov

Ionization Modes and Adduct Formation

The ionization process is a critical step in the mass spectrometric analysis of T-2 triol. Electrospray ionization (ESI) is the most common technique employed due to its "soft" nature, which minimizes in-source fragmentation and preserves the molecular ion. acdlabs.com Both positive and negative ESI modes are utilized for the analysis of trichothecenes. nih.govresearchgate.net

In positive ion mode, T-2 triol and related compounds typically form protonated molecules ([M+H]⁺). nih.gov The formation of adducts with ammonium ([M+NH₄]⁺) is also very common, particularly when ammonium-containing salts like ammonium formate are used as mobile phase additives to improve chromatography and ionization. nih.govnih.govsemanticscholar.org Adducts with alkali metals, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), are also frequently observed and can originate from the biological matrix or glassware. semanticscholar.orgnih.gov In negative ion mode, deprotonated molecules ([M-H]⁻) can be formed, though adducts with mobile phase components like formate ([M+HCOO]⁻) or acetate ([M+CH₃COO]⁻) often provide enhanced sensitivity. nih.gov The selection of ionization mode and mobile phase composition is therefore optimized to achieve the most stable and intense signal for the target analyte.

Table 1: Common Ionization Modes and Adducts for T-2 Triol Analysis

| Ionization Mode | Common Adducts Observed | Typical Source |

| Positive ESI | [M+H]⁺ | Protonation from acidic mobile phase |

| [M+NH₄]⁺ | Ammonium formate/acetate in mobile phase | |

| [M+Na]⁺ | Biological matrix, glassware | |

| [M+K]⁺ | Biological matrix | |

| Negative ESI | [M-H]⁻ | Deprotonation in basic mobile phase |

| [M+HCOO]⁻ | Formic acid/formate in mobile phase | |

| [M+CH₃COO]⁻ | Acetic acid/acetate in mobile phase |

Internal Standard Utilization for Absolute Quantification

For accurate and reliable absolute quantification of T-2 triol in complex samples, the use of an internal standard (IS) is indispensable. nih.govr-biopharm.com Internal standards are crucial for correcting variations that can occur during sample preparation, such as extraction losses, as well as for compensating for matrix effects (ion suppression or enhancement) during mass spectrometric analysis. thermofisher.comlibios.fr

The most effective approach for quantification is the use of stable isotope-labeled (SIL) internal standards. thermofisher.comacanthusresearch.com A SIL standard is a version of the analyte molecule where one or more atoms have been replaced with their heavy stable isotopes, such as carbon-13 (¹³C). acanthusresearch.com For T-2 triol analysis, uniformly ¹³C-labeled T-2 triol (U-[¹³C₂₀]-T-2 triol) is an ideal internal standard. bio-equip.cn SIL standards exhibit virtually identical chemical and physical properties to their unlabeled counterparts, meaning they co-elute during chromatography and experience the same matrix effects and ionization efficiencies. bio-equip.cnlibios.fr Because the SIL IS can be differentiated from the native analyte by its higher mass, a ratio of the two signals can be used for precise quantification, effectively eliminating errors from sample loss or matrix interference. thermofisher.comlibios.fr Labeling with ¹³C is generally preferred over deuterium (B1214612) as the labels are not susceptible to chemical exchange. thermofisher.comacanthusresearch.com

When a specific stable isotope-labeled standard is not available or is prohibitively expensive, a surrogate standard can be employed. mdpi.com A surrogate is a compound that is not the analyte itself but is structurally and chemically similar and is not naturally present in the samples being analyzed. mdpi.com For the analysis of a group of mycotoxins, an isotopically labeled standard from the same chemical class may be used as a surrogate for others in the group. For example, in a multi-mycotoxin method, [¹³C₁₅]-deoxynivalenol has been used as an internal standard for deoxynivalenol (DON) and its metabolite DOM-1. mdpi.com The key assumption is that the surrogate will behave similarly to the analyte during extraction, cleanup, and ionization, thus providing a reasonable correction for variability. However, the performance of a surrogate standard must be carefully validated to ensure it provides adequate correction for matrix effects and losses to yield accurate quantitative results. mdpi.com

Table 2: Comparison of Internal Standard Types for T-2 Triol Quantification

| Standard Type | Example | Key Characteristics & Application |

| Stable Isotope Labeled (SIL) | ¹³C-T-2 Triol | Considered the "gold standard"; chemically identical to the analyte, ensuring it corrects accurately for sample preparation losses and matrix effects. Differentiated by mass in the MS. thermofisher.combio-equip.cnlibios.fr |

| Surrogate Standard | Deepoxy-deoxynivalenol (DOM-1) | A structurally related compound with similar chemical properties. Used when a SIL IS is unavailable. Its ability to mimic the analyte's behavior must be thoroughly validated. mdpi.com |

Immunoanalytical Techniques for T-2 Triol Analysis

Immunoanalytical techniques, which are based on the specific binding between an antibody and an antigen, offer rapid and sensitive screening tools for mycotoxin analysis. mdpi.com While assays developed specifically for T-2 triol are not as common as those for its parent compound, T-2 toxin, its analysis is often incorporated into methods targeting T-2 and its major metabolites.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical method for mycotoxin detection due to its simplicity, high throughput, and cost-effectiveness. trilogylab.com The most common format for small molecules like T-2 triol is the competitive ELISA (cELISA). researchgate.netyoutube.com In this format, the mycotoxin in a sample competes with a labeled mycotoxin (enzyme conjugate) for a limited number of specific antibody binding sites. researchgate.net A higher concentration of T-2 triol in the sample results in a lower signal, allowing for quantitative measurement. researchgate.net

Antibodies developed for T-2 toxin often exhibit cross-reactivity with its metabolites, including T-2 triol. While this can be a limitation when specific quantification of T-2 is needed, it can be advantageous for screening purposes, providing a total measure of T-2 and related compounds. For instance, some monoclonal antibodies produced for T-2 toxin have shown a measurable, albeit low, cross-reactivity with T-2 triol. bioaustralis.com One study noted that while monoclonal antibodies reacted specifically with T-2 toxin, significant but lesser cross-reactivity (less than 0.02%) was observed with T-2 triol. bioaustralis.com This allows for its detection, although its specific quantification might require more selective methods.

A direct competitive ELISA developed for the metabolites of T-2 toxin in urine involved converting all metabolites to T-2 tetraol tetraacetate before analysis, demonstrating a strategy to measure total metabolite concentration. mdpi.com

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a measurable signal proportional to the concentration of a target analyte. nih.gov They offer the potential for rapid, on-site, and real-time monitoring of mycotoxins. europa.eu For T-2 toxin and its metabolites, optical biosensors, particularly those based on Surface Plasmon Resonance (SPR), are a prominent example. europa.eutypingspeedtest.app

SPR-based biosensors detect changes in the refractive index on the sensor surface that occur during the binding of an analyte to an immobilized ligand. nih.gov In a competitive immunoassay format, the sensor chip surface is coated with a T-2 toxin conjugate. The sample extract, containing T-2 triol or other cross-reactive toxins, is mixed with a specific antibody and passed over the chip. The free antibody binds to the immobilized toxin, and the resulting signal is inversely proportional to the concentration of the toxin in the sample. nih.gov

While many biosensor applications focus on T-2 and HT-2 toxins, the cross-reactivity of the antibodies used means these systems can also detect T-2 triol. audiosciencereview.com For example, an imaging SPR (iSPR) biosensor developed for T-2 toxin and its glucoside utilized a competitive assay format that could be adapted for other metabolites. nih.gov The development of highly specific biorecognition elements remains a key area of research to improve the selective detection of individual metabolites like T-2 triol.

Method Validation and Quality Assurance for T-2 Triol Analysis

To ensure the reliability and accuracy of analytical results, any method for quantifying T-2 triol must undergo rigorous validation. This process establishes the method's performance characteristics, including its detection and quantification limits, accuracy, precision, and linearity. nih.gov High-performance liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a common reference method against which others are validated. nih.govnih.gov

The Limit of Detection (LOD) is the lowest analyte concentration that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govnih.gov These parameters are critical for determining the suitability of a method for monitoring trace levels of contaminants in various matrices. They are often calculated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. researchgate.net

Several studies quantifying T-2 triol as part of multi-mycotoxin analysis have reported its LOD and LOQ values.

Table 1: LOD and LOQ for T-2 Triol in Various Analytical Methods

| Matrix | Method | LOD | LOQ | Source(s) |

|---|---|---|---|---|

| Layer Feed | LC-ESI-MS/MS | 0.9-7.5 ng/g* | Not Specified | nih.gov |

| HepG2 Cell Culture | LC-Q-TOF MS | Not Specified | 0.02-0.2 ng/mL* | nih.gov |

| Cereals | GC-MS | 10-50 pg* | 50-5000 pg* | nih.gov |

| Corn and Oat Flours | UPLC-MS/MS | 0.02-0.08 µg/kg* | 0.08-0.26 µg/kg* | researchgate.net |

*Note: Ranges may represent values for a group of mycotoxins including T-2 triol.

Recovery studies are performed to assess the accuracy of an analytical method by measuring the amount of analyte retrieved from a sample matrix after the entire analytical procedure. nih.gov This is typically done by analyzing blank samples spiked with a known concentration of the analyte. Precision refers to the closeness of agreement between a series of measurements and is usually expressed as the relative standard deviation (RSD). nih.govresearchgate.net

Validation studies for methods including T-2 triol demonstrate good performance in terms of recovery and precision.

Table 2: Recovery and Precision Data for T-2 Triol Analysis

| Matrix | Spiking Level | Recovery Rate (%) | Precision (RSD %) | Source(s) |

|---|---|---|---|---|

| HepG2 Cell Culture | 30 nM & 60 nM | 80.4 - 94.6 | <12% | nih.gov |

| Layer Feed | Not Specified | 50 - 63 | Not Specified | nih.gov |

| Corn and Oat Flours | 5-200 µg/kg | 78.6 - 98.6 | <7% | researchgate.net |

| Cereals | Multiple Levels | 63.2 - 111.2 | <20% | nih.gov |

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov This is established by creating a calibration curve using a series of standards of known concentrations. The relationship between concentration and instrument response is typically evaluated using the coefficient of determination (R²), with a value close to 1.0 indicating excellent linearity.

For the quantification of T-2 triol, studies have consistently reported high linearity. For example, a liquid chromatography-time-of-flight mass spectrometry (LC-Q-TOF MS) method for T-2 and its metabolites showed a correlation coefficient greater than 0.990 for all analytes, including T-2 triol. nih.gov Similarly, a UPLC-MS/MS method for T-2 and HT-2 toxins reported good linearity with an R² > 0.996. researchgate.net The establishment of a reliable calibration curve, often using a matrix-matched approach to account for matrix effects, is fundamental for the accurate quantification of T-2 triol in complex samples like cereals. nih.gov

Interlaboratory Comparison Studies and Proficiency Testing

Interlaboratory Comparison Studies (ICS) and Proficiency Testing (PT) schemes are paramount for ensuring the quality, reliability, and comparability of analytical data among different laboratories. These programs serve as an external quality assessment tool, allowing individual laboratories to monitor their performance against established criteria and in comparison to their peers. For mycotoxin analysis, participation in PT schemes is often a prerequisite for accreditation under standards like ISO/IEC 17025. nih.gov

While extensive PT programs exist for regulated mycotoxins such as T-2 and HT-2 toxins, specific schemes focusing solely on T-2 triol are less common. neogen.comfapas.com Typically, T-2 triol is included as part of multi-mycotoxin analysis panels in broader PTs that cover a range of regulated and emerging toxins. nih.govmdpi.com

The general methodology for these studies involves the distribution of a homogeneous test material (e.g., naturally contaminated or spiked cereal flour) by a PT provider to participating laboratories. nih.govwur.nl Laboratories analyze the material using their in-house methods, which are commonly based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), and report their quantitative results back to the provider. nih.govmdpi.com

Performance evaluation is typically conducted using z-scores, a statistical measure that quantifies the difference between a laboratory's result and the assigned reference value, relative to a standard deviation. The z-score is calculated as follows:

z = (x - X) / σ

where:

x is the result from the participating laboratory.

X is the assigned value, determined by the PT provider (often a consensus value from all participants).

σ is the target standard deviation for proficiency assessment, often derived from models like the Horwitz equation. mdpi.com

| Parameter | Description | Common Analytes Included | Typical Matrix | Performance Metric | Satisfactory Performance |

|---|---|---|---|---|---|

| Objective | To assess the performance of laboratories for the quantitative analysis of mycotoxins. | T-2 toxin, HT-2 toxin, Sum of T-2 & HT-2. T-2 triol may be included in multi-analyte schemes. nih.govfapas.comfapas.com | Cereal Flours (Oats, Maize, Wheat), Animal Feed, Infant Food. nih.govfapas.comfapas.com | z-score. mdpi.com | |z| ≤ 2. mdpi.com |

| Frequency | Offered at regular intervals throughout the year by various providers (e.g., FAPAS, BIPEA). fapas.combipea.org | ||||

| Methodology | Distribution of homogeneous and stable test materials for analysis by participating labs using their own methods. | ||||

| Accreditation | Participation is often a requirement for laboratory accreditation (e.g., ISO/IEC 17025). nih.gov |

Assessment of Matrix Effects in Different Sample Types

The chemical complexity of food and feed samples poses a significant challenge for accurate mycotoxin quantification using LC-MS/MS. Matrix effects, defined as the alteration (suppression or enhancement) of analyte ionization due to co-eluting endogenous components from the sample, are a primary concern. These effects can compromise the accuracy, precision, and sensitivity of the analytical method. Therefore, the assessment and mitigation of matrix effects are mandatory steps in method validation for T-2 triol.

The extent of matrix effects is highly dependent on both the analyte and the sample matrix. For T-2 triol, different sample types exhibit varying degrees of signal suppression or enhancement. A study that developed a UPLC-MS/MS method for T-2 toxin and its modified forms, including T-2 triol, provided a quantitative assessment of these effects in various cereals. The matrix effect, calculated as the percentage of signal suppression/enhancement (SSE), was determined by comparing the slope of the calibration curve in the matrix extract to that in the solvent. Current time information in Paris, FR.

The study revealed that even after a solid-phase extraction (SPE) cleanup step, significant matrix effects persisted for T-2 triol in several commodities. For instance, a moderate signal suppression was observed in sorghum (-35.5%), while a slight enhancement was noted in oatmeal (8.9%). Current time information in Paris, FR. In complex matrices like layer feed, sample preparation methods are critical. A comparison of two different clean-up columns (BondElut Mycotoxin vs. MycoSep 227) for the analysis of T-2 toxin and its metabolites, including T-2 triol, showed that the choice of clean-up method directly impacts recovery and, by extension, the mitigation of matrix interferences. biofronttech.com

To compensate for these effects, several strategies can be employed:

Matrix-Matched Calibration: This is the most common approach, where calibration standards are prepared in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience the same matrix effects. Current time information in Paris, FR.

Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C-T-2 triol), which co-elutes and experiences similar matrix effects as the native analyte, can effectively correct for signal variations.

Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on ionization.

Advanced Sample Cleanup: Employing more selective sample preparation techniques, such as immunoaffinity chromatography (IAC) or other advanced SPE sorbents, can remove a greater proportion of interfering compounds before LC-MS/MS analysis.

The following table summarizes the quantitative matrix effects observed for T-2 triol in various cereal-based products.

| Sample Matrix | Signal Suppression/Enhancement (SSE %) for T-2 Triol Current time information in Paris, FR. | Interpretation |

|---|---|---|

| Maize | -21.6% | Signal Suppression |

| Wheat | -15.8% | Signal Suppression |

| Rice | -10.3% | Signal Suppression |

| Sorghum | -35.5% | Signal Suppression |

| Barley | -28.4% | Signal Suppression |

| Oatmeal | +8.9% | Signal Enhancement |

Data sourced from a study on commercial cereals and cereal-based products, where SSE (%) = 100 × (slope in matrix - slope in solvent) / slope in solvent. Current time information in Paris, FR.

Occurrence and Distribution Studies of T 2 Triol

Prevalence of T-2 Triol in Agricultural Commodities

The presence of T-2 triol is intrinsically linked to the contamination of crops by Fusarium species of fungi, which produce T-2 toxin. mdpi.com Consequently, understanding the distribution of T-2 triol requires an examination of its occurrence in various agricultural products.

Cereal grains are the primary commodities affected by T-2 toxin and its metabolites. Oats, in particular, have been identified as highly susceptible to contamination. capes.gov.br A study of commercial cereals and cereal-based products in Shanghai detected T-2 triol in maize. nih.gov In one maize sample, T-2 triol was found alongside four other forms of T-2 toxin, including T-2, HT-2, T-2-tetraol, and HT-2-3G. nih.gov The concentration of T-2 triol in this specific maize sample was 2.11 μg/kg. nih.gov

A survey in Croatia over two years found the highest mean concentration of T-2 and HT-2 toxins in maize, particularly in a sample from the eastern region which had a concentration of 252.8 µg/kg. mdpi.com Although T-2 triol was not explicitly measured in this study, the high levels of the parent toxins indicate a potential for the formation of their metabolites.

Table 1: Occurrence of T-2 Toxin and its Metabolites in Cereal Grains Use the interactive controls to view data for different cereals.

| Cereal | Mycotoxin | Concentration (μg/kg) | Positive Samples (%) | Region/Study | Citation |

| Maize | T-2 triol | 2.11 | - | Shanghai | nih.gov |

| Maize | T-2 | 0.51 - 56.61 | 29.0% | Shanghai | nih.gov |

| Maize | HT-2 | 0.92 - 45.43 | 22.6% | Shanghai | nih.gov |

| Oats | T-2 + HT-2 | 3 - 174 | 100% | Germany | researchgate.net |

| Barley | T-2 | 1.27 - 78.51 | 75.0% | Shanghai | nih.gov |

| Barley | HT-2 | 10.22 - 115.13 | 75.0% | Shanghai | nih.gov |

| Wheat | T-2 + HT-2 | 1 - 10 | Occasional | Germany | researchgate.net |

| Rye | T-2 + HT-2 | Not detected | 0% | Germany | researchgate.net |

Processing can affect the concentration of mycotoxins in food and feed. While processing of cereals can lead to a reduction of T-2 and HT-2 toxins in the final food products, by-products often used for animal feed can have higher concentrations. capes.gov.brresearchgate.net For example, a study of European oat mills showed that while the levels of T-2 and HT-2 toxins were reduced by 82-88% in oat flakes and meal, they increased by 3.1 times in oat by-products. researchgate.net

Data from a comprehensive literature search indicated that modified forms of T-2, including T-2 triol and T-2 tetraol, have been reported in animal feed. mdpi.com In poultry feed, a study in Iran found that 10% of mixed diet samples were contaminated with T-2 toxin at levels greater than 25 µg/kg. nih.gov Similarly, 11.7% of cattle feed samples exceeded this concentration. nih.gov Although these studies focused on the parent T-2 toxin, the presence of these toxins in feed suggests a potential risk of exposure to their metabolites for livestock.

A study in Turkey on processed cereals and pulses found T-2 toxin in 23.5% of cereal products and 31.2% of pulse products. nih.gov The highest amount detected was 1.9 ppm in a sample of dried beans. nih.gov

Table 2: T-2 and HT-2 Toxin Levels in Processed Oat Products This table is based on a survey of European oat mills.

| Product | Incidence of T-2 + HT-2 (>5 µg/kg) | Mean Value of T-2 + HT-2 (µg/kg) |

| Oats | 93% | 94 |

| Oat Flakes | 77% | 17 |

| Oat Meal | 34% | 11 |

| Oat By-products | 99% | 293 |

Geographic and Climatic Influences on T-2 Triol Occurrence

The formation of T-2 triol is dependent on the initial production of T-2 toxin by Fusarium fungi. The growth of these fungi and their toxin production are significantly influenced by geographic and climatic factors. nih.gov T-2 toxin production is favored in tropical and subtropical regions, with warm and humid conditions promoting the growth of Fusarium species. nih.govnih.gov

The optimal conditions for the biosynthesis of T-2 and HT-2 toxins are a water activity of 0.980–0.995 and a temperature range of 20–30°C. mdpi.com However, some T-2 producing fungi, like F. sporotrichioides, can grow in temperatures ranging from -2 to 35°C and produce toxins at temperatures below 15°C, even in freezing conditions under snow cover. mdpi.comnih.gov

Studies in Europe have shown considerable variation in T-2 and HT-2 contamination from region to region and year to year, influenced by local weather conditions such as temperature and humidity. mdpi.comnih.gov For example, a Norwegian study found that humid and cool conditions during the booting stage of oats were associated with increased accumulation of T-2 and HT-2 toxins. researchgate.net Conversely, warm and humid weather during stem elongation and inflorescence emergence, or cool weather with no rain during booting, reduced the risk. researchgate.net Warm and humid weather immediately after flowering was found to increase the risk. researchgate.net

Co-occurrence of T-2 Triol with Other Mycotoxins

The contamination of agricultural products with multiple mycotoxins is a frequent occurrence. mdpi.com T-2 triol has been found to co-occur with its parent compound T-2 and other related metabolites. In a study of commercial cereals, one maize sample was contaminated with five different forms of T-2 toxin: T-2, HT-2, T-2-triol, T-2-tetraol, and HT-2-3G. nih.gov Another barley sample contained T-2, HT-2, T-2-tetraol, T-2-3G, and HT-2-3G. nih.gov

In the same study, it was noted that among the positive samples, 66.7% were contaminated with two or more forms of T-2 toxin. nih.gov The most common combination was T-2 and HT-2, with an incidence of 50%. nih.gov Sorghum was identified as being highly susceptible to contamination by multiple T-2 forms, with 100% of positive samples containing two or more forms. nih.gov

The co-occurrence of T-2 toxin with other mycotoxins, such as deoxynivalenol (B1670258) (DON), is also a concern. In poultry feed mixtures, deoxynivalenol was detected in all analyzed samples, while T-2 toxin was present in 93.8% of broiler feed and 100% of turkey feed samples. fao.org The complex ecology of mold growth can lead to the production of various mycotoxins in the same commodity, which can have synergistic toxic effects. fao.org

Metabolism and Biotransformation Pathways of T 2 Toxin to T 2 Triol

In Vitro Metabolic Studies of T-2 Toxin to T-2 Triol

In vitro models are invaluable for elucidating the specific biochemical pathways of T-2 toxin metabolism in a controlled environment. These systems, primarily using mammalian liver preparations and cell cultures, allow for the precise identification of metabolites and the enzymes involved in their formation.

Liver microsomes, which contain a high concentration of Phase I enzymes like the cytochrome P450 (CYP450) family, are widely used to study xenobiotic metabolism. unl.edu When T-2 toxin is incubated with liver microsomes from various mammalian species, it undergoes rapid biotransformation. bvsalud.org The primary reactions are hydrolysis of the ester groups and hydroxylation of the isovaleryl group. mdpi.combvsalud.org

Studies comparing liver microsomes from humans, mice, rats, dogs, and monkeys have revealed significant species-specific differences in metabolic pathways and rates. bvsalud.org For instance, T-2 triol has been identified as a major metabolite in human and rat liver microsomes. bvsalud.org In mouse liver microsomes, T-2 triol is also a dominant metabolite alongside 3′-OH-T-2 toxin. bvsalud.org The formation of T-2 triol results from the hydrolysis of the acetyl groups at the C-4 and C-15 positions and the isovaleroxy group at the C-8 position of the parent toxin. The general pathway proceeds through the initial formation of HT-2 toxin (hydrolysis at C-4), which is then further metabolized. asm.org

| Species | Major Metabolites Identified in Liver Microsomes | Primary Metabolic Pathway |

| Human | HT-2 toxin, T-2 triol | Hydrolysis |

| Rat | HT-2 toxin, T-2 triol | Hydrolysis |

| Mouse | T-2 triol, 3′-OH-T-2 toxin | Hydrolysis |

| Dog | HT-2 toxin, 3′-OH-T-2 toxin | Hydrolysis |

| Monkey | 3′-hydroxyl-T-2 toxin, Neosolaniol (B1681912) | Hydroxylation |

This table summarizes the major metabolites of T-2 toxin identified in liver microsomal systems of different species, based on research findings. bvsalud.org

Human hepatocarcinoma (HepG2) cells are a well-established in vitro model for studying the metabolism of toxins because they retain many of the enzymatic activities of human liver cells, including Phase I and Phase II enzymes. nih.gov Research using HepG2 cells has shown that T-2 toxin is rapidly metabolized, with over 90% of the parent compound being converted within the first two hours of exposure. nih.govencyclopedia.pub

The primary metabolic pathway in HepG2 cells involves a sequential deacetylation process. nih.gov The first and most predominant step is the conversion of T-2 toxin to HT-2 toxin. nih.govencyclopedia.pub Following the formation of HT-2, further hydrolysis occurs, leading to the production of T-2 triol and subsequently T-2 tetraol. nih.govnih.govresearchgate.net In one study, T-2 triol reached its maximum concentration of 1.7 ± 0.4 nM after 2 hours of exposure, after which its levels declined as it was further converted to T-2 tetraol. nih.govencyclopedia.pub

| Time Point (Hours) | T-2 Triol Concentration (nM) | Key Observation |

| 0 | Not Detected | Initial exposure |

| 1 | Increasing | Formation begins |

| 2 | 1.7 ± 0.4 | Peak concentration observed |

| 3 | Decreasing | Conversion to T-2 tetraol |

| 6 | Decreasing | Further metabolism |

| 8 | Low Levels | Continued clearance |

| 24 | Near Baseline | Most T-2 triol metabolized |

This table illustrates the biotransformation of T-2 toxin to T-2 triol over time in HepG2 cells, with concentration data from a representative study. nih.govencyclopedia.pub

In Vivo Metabolic Profiling (Non-Human Animal Models)

In vivo studies using animal models provide a comprehensive view of the absorption, distribution, metabolism, and excretion of T-2 toxin, confirming and expanding upon in vitro findings.

Significant metabolic variations are observed among different animal species in vivo. nih.gov The rate of metabolism and the profile of excreted metabolites can differ substantially. Ruminants, for example, are generally more resistant to T-2 toxicity due to the microbial degradation of the toxin within the rumen. nih.govingentaconnect.com

In non-ruminant animals like rats and chickens, T-2 toxin is extensively metabolized. mdpi.com The primary metabolite found in most species is HT-2 toxin. mdpi.com However, the subsequent conversion to other metabolites, including T-2 triol, varies. In rats, studies have identified a wide array of metabolites, confirming that hydrolysis is a major pathway leading to compounds like T-2 triol and T-2 tetraol. asm.orgresearchgate.net In chickens, 3′-OH-HT-2 was identified as the main metabolite, indicating that hydroxylation can be a competing or subsequent pathway to hydrolysis. mdpi.com

Phase I metabolism of T-2 toxin involves reactions that introduce or expose functional groups, typically increasing the hydrophilicity of the compound. unl.edu The two principal Phase I reactions for T-2 toxin are hydrolysis and hydroxylation. nih.govresearchgate.netmdpi.com

Hydrolysis: This is the main metabolic pathway for T-2 toxin. mdpi.comnih.gov It involves the cleavage of ester bonds by carboxylesterases. The process occurs stepwise:

Deacetylation at the C-4 position to form HT-2 toxin . nih.gov

Hydrolysis of the isovaleroxy group at C-8 to form Neosolaniol (from T-2) or T-2 triol (from HT-2). nih.gov

Further deacetylation at C-15 to yield T-2 tetraol . asm.orgnih.gov

Hydroxylation: This reaction, catalyzed by CYP450 enzymes, adds a hydroxyl (-OH) group, typically to the isovaleryl side chain. nih.gov Key hydroxylated metabolites include 3′-hydroxy-T-2 (3′-OH-T-2) and 3′-hydroxy-HT-2 (3′-OH-HT-2) . nih.govmdpi.com

| Metabolite Name | Precursor | Metabolic Reaction | Phase |

| HT-2 toxin | T-2 toxin | Hydrolysis (at C-4) | I |

| Neosolaniol | T-2 toxin | Hydrolysis (at C-8) | I |

| T-2 triol | HT-2 toxin | Hydrolysis (at C-8) | I |

| T-2 tetraol | T-2 triol / Neosolaniol | Hydrolysis (at C-15) | I |

| 3′-OH-T-2 toxin | T-2 toxin | Hydroxylation | I |

| 3′-OH-HT-2 toxin | HT-2 toxin / 3'-OH-T-2 | Hydroxylation / Hydrolysis | I |

This table lists the major Phase I metabolites of T-2 toxin and the reactions that form them.

Following Phase I reactions, the T-2 toxin and its metabolites can undergo Phase II conjugation. These reactions involve the attachment of endogenous molecules, such as glucuronic acid, to the newly exposed functional groups, which further increases water solubility and facilitates excretion. nih.gov

Glucuronidation is a significant Phase II pathway for T-2 metabolites. mdpi.com Enzymes known as UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxyl groups on the metabolites. nih.gov Studies using liver microsomes have identified several glucuronide conjugates. mdpi.com The pattern of glucuronidation also shows species-specific differences. For instance, T-2-3-glucuronide (T-2-3-GlcA) was the major conjugate in cows and goats, while HT-2-3-glucuronide (HT-2-3-GlcA) was predominant in other animals and humans. nih.gov

Microbial Biotransformation of T-2 Toxin to T-2 Triol

Microorganisms play a significant role in the environmental degradation and detoxification of T-2 toxin. Both fungi and bacteria have demonstrated the ability to biotransform T-2 toxin into various metabolites, including T-2 triol, primarily through deacetylation reactions.

While Fusarium species such as Fusarium sporotrichioides are the primary producers of T-2 toxin, the specific fungal metabolic pathways that convert T-2 toxin into T-2 triol are not extensively detailed in the scientific literature. mdpi.combioaustralis.com Research on fungal biotransformation of T-2 toxin has identified other metabolic routes. For instance, various yeast species within the Trichomonascus clade have been shown to convert T-2 toxin into products such as 3-acetyl T-2 toxin and neosolaniol through acetylation or removal of the isovaleryl group, respectively. nih.gov The yeast Saccharomyces cerevisiae has also been noted for its ability to reduce concentrations of T-2 toxin, although the specific metabolites, including T-2 triol, are not always fully characterized. mdpi.comnih.gov Some studies suggest that T-2 triol is a Fusarium trichothecene (B1219388) mycotoxin, which implies that the producing fungus may also possess pathways for its formation, potentially as a self-protection mechanism or as part of the toxin's natural degradation cycle. bioaustralis.comlktlabs.com

Bacterial communities isolated from diverse environments, including soil, fresh water, and the gastrointestinal tracts of animals, are capable of detoxifying T-2 toxin. nih.gov The primary degradation pathway involves the sequential cleavage of acetyl moieties from the T-2 toxin molecule. This hydrolytic process is catalyzed by bacterial carboxylesterases.

The biotransformation typically proceeds as follows:

Deacetylation at C-4: The first step is the hydrolysis of the acetyl group at the C-4 position of the T-2 toxin, which yields the intermediate metabolite HT-2 toxin.

Hydrolysis of the Isovaleryl Group: Subsequently, the isovaleryl group at the C-8 position of HT-2 toxin is cleaved, resulting in the formation of T-2 triol.

Some bacterial communities can further degrade T-2 triol to T-2 tetraol. nih.gov Studies have shown that complete bacterial communities are often more effective at degrading T-2 toxin than any single bacterial species, suggesting synergistic interactions are important for efficient detoxification. nih.gov

Table 1: Examples of Bacterial Biotransformation of T-2 Toxin

| Bacterial Source | Key Metabolites Formed | Reference |

|---|---|---|

| Rumen Microbes | HT-2 toxin, T-2 triol | nih.gov |

| Soil and Freshwater Bacteria | HT-2 toxin, T-2 triol, T-2 tetraol, Neosolaniol | nih.gov |

Toxicokinetics of T-2 Triol (Non-Clinical Pharmacokinetics)

After oral or systemic administration of T-2 toxin, it is quickly absorbed and metabolized, leading to the appearance of metabolites like T-2 triol in the bloodstream. nih.govnih.gov Due to the rapid and extensive metabolism, the parent T-2 toxin is often found at very low to non-quantifiable levels in tissues shortly after exposure. researchgate.net

Research in various animal models has provided insights into the distribution of T-2 toxin metabolites:

Poultry: In broiler chickens administered T-2 toxin orally, trace concentrations of T-2 triol were detected in muscle and liver, indicating that the metabolite is distributed to these tissues following its formation. researchgate.net

Swine: Following topical application of T-2 toxin to swine, metabolites were identified in plasma, bile, and urine, demonstrating systemic absorption and distribution. nih.gov However, specific quantitative data on the concentration of T-2 triol in different organs are limited.

Rats: Studies in rats have shown that after oral T-2 toxin administration, metabolites are rapidly cleared from the liver. nih.gov

The available data suggest that while T-2 triol is distributed systemically, it does not appear to accumulate to high levels in major organs, consistent with the rapid elimination kinetics of trichothecenes. nih.govresearchgate.net

T-2 triol, along with other metabolites of T-2 toxin, is eliminated from the body relatively quickly. nih.govnih.gov The primary routes of excretion are through urine and feces. nih.govnih.govdtic.mil

Studies in broiler chickens have provided specific pharmacokinetic parameters for T-2 triol following both intravenous and oral administration of the parent T-2 toxin. After a single intravenous dose of T-2 toxin, T-2 triol appeared rapidly in the plasma and was eliminated with a short half-life. Following multiple oral doses, the elimination half-life of T-2 triol was longer, reflecting continuous formation from the parent toxin. nih.gov

Table 2: Pharmacokinetic Parameters of T-2 Triol in Broiler Chickens After T-2 Toxin Administration

| Administration Route | Parameter | Value (Mean ± SD) |

|---|---|---|

| Intravenous (0.5 mg/kg) | Terminal Elimination Half-life (t½λz) | 9.60 ± 0.50 min |

| Oral (2.0 mg/kg) | Terminal Elimination Half-life (t½λz) | 87.60 ± 29.40 min |

| Oral (2.0 mg/kg) | Peak Plasma Concentration (Cmax) | 47.64 ± 9.19 ng/mL |

| Oral (2.0 mg/kg) | Time to Peak Concentration (Tmax) | 38.40 ± 15.00 min |

Data sourced from a study on broiler chickens. nih.gov

In rats, studies tracking the excretion of T-2 toxin metabolites have shown that they can be detected in urine for an extended period. After oral administration, T-2 metabolites were detectable in urine for up to 9 days. dtic.mil This prolonged detection window, despite rapid plasma clearance, suggests retention in certain body compartments or continuous slow release from sites of initial distribution.

Mechanistic Investigations of T 2 Triol S Biological Activities

Cellular and Subcellular Interactions of T-2 Triol

The primary mode of action for trichothecene (B1219388) mycotoxins, including T-2 triol, involves the disruption of fundamental cellular processes at the subcellular level.

T-2 triol demonstrates significant cytotoxic activity, which is attributed to its ability to inhibit protein synthesis in eukaryotic cells. lktlabs.com This inhibition is achieved by inducing the breakdown of polyribosomes and interfering with the elongation of the polypeptide chain. lktlabs.com The core toxic action of trichothecenes is their ability to bind to the 60S ribosomal subunit, which hinders the function of peptidyl transferase, a critical enzyme in protein synthesis. nih.gov While this is the general mechanism for the class, specific binding affinities and detailed ribosomal interactions for T-2 triol are not as extensively documented as for its parent compound, T-2 toxin.

The inhibition of DNA and RNA synthesis by trichothecenes is generally considered a secondary effect resulting from the primary inhibition of protein synthesis. nih.govwikipedia.org Since protein synthesis is essential for the creation of enzymes and other proteins required for nucleic acid replication and transcription, its disruption indirectly leads to the perturbation of DNA and RNA synthesis. nih.gov Direct studies focusing specifically on the impact of T-2 triol on DNA and RNA synthesis are limited; however, its known role as a potent protein synthesis inhibitor suggests it consequently affects these processes. lktlabs.com

Modulation of Cellular Signaling Pathways

The cytotoxic effects of T-2 triol extend to the modulation of critical cellular signaling pathways that govern cell fate, including proliferation and programmed cell death.

The activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways is a well-documented response to T-2 toxin, leading to what is known as a ribotoxic stress response. However, specific research detailing the direct activation of MAPK pathways, such as ERK, JNK, and p38, by T-2 triol is not extensively available in current scientific literature.

T-2 triol is known to be cytotoxic and can induce apoptosis, or programmed cell death. lktlabs.comnih.gov For instance, it exhibits cytotoxicity in Jurkat T cells. lktlabs.com Apoptosis is a critical process for removing damaged cells, and it is often mediated by a family of proteases called caspases. The parent compound, T-2 toxin, is known to induce apoptosis through the activation of initiator caspases like caspase-8 and caspase-9, and executioner caspase-3. nih.govnih.gov While it is established that metabolites of T-2 toxin can induce apoptosis, the specific caspase-dependent pathways activated directly by T-2 triol have not been as thoroughly elucidated as those for the parent toxin. nih.gov

Effects on Cellular Oxidative Stress Responses

T-2 triol has been shown to play a role in inducing oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. In a study using human hepatocarcinoma (HepG2) cells, T-2 triol triggered an increase in intracellular ROS levels after 24 hours of exposure. This induction of oxidative stress is a component of its cellular toxicity. The cells respond to this stress by modulating their antioxidant defense systems. For example, exposure to T-2 triol led to increased activity of the antioxidant enzymes catalase (CAT) and superoxide (B77818) dismutase (SOD) at all tested concentrations.

The table below summarizes the effects of T-2 triol on key antioxidant enzymes in HepG2 cells.

Table 1: Effect of T-2 Triol on Antioxidant Enzyme Activity in HepG2 Cells

| Enzyme | Effect of T-2 Triol Exposure |

|---|---|

| Catalase (CAT) | Activity increased |

| Superoxide Dismutase (SOD) | Activity increased |

| Glutathione (B108866) S-transferase (GST) | Activity increased |

Data derived from a study on HepG2 cells, indicating the cellular response to oxidative stress induced by T-2 triol. nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| T-2 Triol |

| T-2 toxin |

| HT-2 toxin |

| Neosolaniol (B1681912) |

| T-2 tetraol |

| Deoxynivalenol (B1670258) |

| Nivalenol |

Generation of Reactive Oxygen Species (ROS)